molecular formula C17H23NO4S B5618636 ethyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate

ethyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate

Cat. No. B5618636
M. Wt: 337.4 g/mol
InChI Key: SLJYKIPVACSQMU-UHFFFAOYSA-N
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Description

Ethyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate is a chemical compound that may be involved in various chemical syntheses and possess interesting chemical and physical properties. The compound falls within the realm of organic chemistry, particularly focusing on piperidine derivatives, which are known for their utility in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions, starting from basic piperidine or pyridine scaffolds. For example, a practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, has been accomplished from 1-methyl-1,2,3,6-tetrahydropyridine via an efficient formation of cis-fused oxazolidinopiperidine (Kim et al., 2001). Although not the exact compound , this example illustrates the complex nature of synthesizing piperidine derivatives.

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, reveals detailed information about the molecular geometry, vibrational frequencies, and chemical shift values through methods like NMR spectroscopy and X-ray diffraction (Inkaya et al., 2012). These analyses are crucial for understanding the physical and chemical behavior of the compound.

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can vary widely depending on the functional groups present. For instance, the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate showcases complex reactions like Cope rearrangement and further unsaturation introduction, demonstrating the compound's reactive versatility (Bradbury et al., 1982).

properties

IUPAC Name

ethyl 1-(2-methoxy-4-methylsulfanylbenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-4-22-17(20)12-7-9-18(10-8-12)16(19)14-6-5-13(23-3)11-15(14)21-2/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJYKIPVACSQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate

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